N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is a furan-based carboxamide derivative characterized by a methoxyphenyl group at the N-position and a 3-methylphenoxymethyl substituent at the 5-position of the furan ring. Its molecular formula is C19H17NO4, with a molecular weight of 323.3 g/mol, aligning with structurally related carboxamide derivatives .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-4-3-5-17(12-14)24-13-18-10-11-19(25-18)20(22)21-15-6-8-16(23-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECUVOOTONIXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Carboxamide Group:
Substitution Reactions: The aromatic substituents, such as the methoxyphenyl and methylphenoxy groups, are introduced through electrophilic aromatic substitution reactions, often using reagents like halides and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity of the final product.
Quality Control: Rigorous testing using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide exhibits several biological activities:
1. Anticancer Properties
- Mechanism of Action : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and liver cancer cells. In vitro studies suggest that it induces apoptosis and cell cycle arrest by modulating key signaling pathways involved in cell proliferation and survival.
- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity.
2. Anti-inflammatory Effects
- Mechanism : Similar compounds have been reported to reduce inflammation markers by inhibiting pro-inflammatory cytokines. The presence of the methoxy group is believed to enhance this activity.
- Research Findings : In vitro assays revealed that this compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages.
3. Antimicrobial Activity
- Potential Efficacy : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Experimental Evidence : In vitro tests indicated that the compound exhibited bactericidal effects at certain concentrations.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Attachment of the Carboxamide Group : This step often involves amide bond formation with suitable amines.
- Substitution Reactions : The introduction of aromatic substituents occurs via electrophilic aromatic substitution reactions.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 1,2,4-oxadiazole derivative exhibits lower molecular weight (313.31 vs. 323.3) and higher polarity due to the heterocyclic ring, contributing to its moderate solubility (42.7 µg/mL). The tetrahydroisoquinoline-containing analog has a significantly higher molecular weight (524.62), likely reducing solubility and membrane permeability compared to the target compound.
Key Observations:
The target compound’s methoxy and methylphenoxy groups may reduce acute toxicity compared to amino-substituted analogs (e.g., ), which exhibit oral toxicity (H302) and skin irritation (H315).
Pharmacokinetic Considerations
- compounds like .
Biological Activity
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound notable for its unique structural features that may confer significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology and biotechnology.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxamide group, a methoxyphenyl group, and a methylphenoxy group. This specific arrangement of functional groups is believed to play a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 878715-89-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to bind effectively to these targets, potentially modulating their activity.
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction: The presence of the methoxy and methyl groups could enhance binding affinity to various receptors, influencing downstream signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines.
- Case Study: A study evaluated the cytotoxic effects of related compounds against human hepatoblastoma (Hep-G2) cells, demonstrating IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been explored. Compounds with similar furan-based structures have shown promise in reducing inflammation markers in vitro.
- Research Findings: In vitro assays have indicated that related benzamide derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds.
| Compound | Biological Activity |
|---|---|
| N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide | Moderate anticancer activity |
| N-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | Stronger enzyme inhibition properties |
Q & A
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide, and how can purity be ensured?
The compound is typically synthesized via multi-step coupling reactions. A common approach involves:
- Step 1 : Condensation of 5-[(3-methylphenoxy)methyl]furan-2-carboxylic acid with 4-methoxyaniline using a coupling agent (e.g., oxalyl chloride or thionyl chloride) to activate the carboxylic acid .
- Step 2 : Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity.
- Analytical validation : LC-MS for molecular weight confirmation, H/C NMR for structural verification, and HPLC for purity assessment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H NMR (aromatic protons: δ 6.5–8.0 ppm; methoxy group: δ ~3.8 ppm) and C NMR (carbonyl at ~160 ppm, furan carbons at ~110–150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 366.14).
- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm) and aryl ethers (~1250 cm) .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Antibacterial activity via broth microdilution (MIC determination against S. aureus or E. coli) .
- Antiviral screening : Plaque reduction assays against enteroviruses, targeting the conserved 2C protein (see Advanced Questions for mechanistic details) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) in DMF to accelerate amide bond formation .
- Microwave-assisted synthesis : Reduces reaction time from 48 hours to 2–4 hours while maintaining >85% yield .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
Table 1 : Yield comparison under varying conditions
| Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Reflux (DMF) | None | 48 | 62 |
| Reflux (DMF + DMAP) | DMAP | 24 | 78 |
| Microwave (acetonitrile) | DMAP | 4 | 88 |
Q. How can contradictory bioactivity data across studies be resolved?
Conflicting results (e.g., variable MIC values) may arise from:
Q. What mechanistic studies are recommended to elucidate its antiviral activity?
- Target validation : Use CRISPR-Cas9 knockout models to confirm the role of the viral 2C protein (AAA+ ATPase) in sensitivity .
- Binding assays : Surface plasmon resonance (SPR) or ITC to measure direct interaction with 2C.
- Mutagenesis : Introduce point mutations (e.g., K156A in 2C) to identify critical binding residues .
Q. How can computational methods aid in structural optimization?
Q. What strategies mitigate toxicity observed in cell-based assays?
- Metabolic profiling : Use hepatic microsomes to identify reactive metabolites (e.g., cytochrome P450-mediated oxidation).
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to reduce off-target effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across cell lines?
- Cell-specific factors : Compare uptake efficiency (e.g., LC-MS quantification of intracellular compound levels).
- Assay endpoints : Normalize data to ATP-based viability assays (e.g., CellTiter-Glo) vs. MTT .
- Pharmacokinetic profiling : Measure plasma protein binding to explain variable bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
